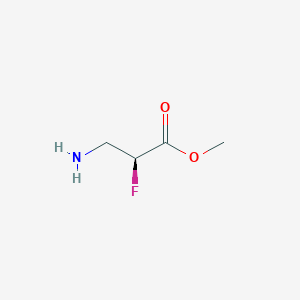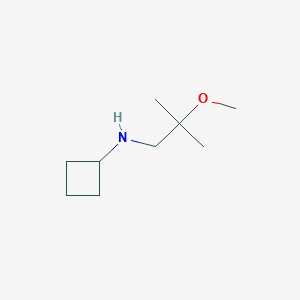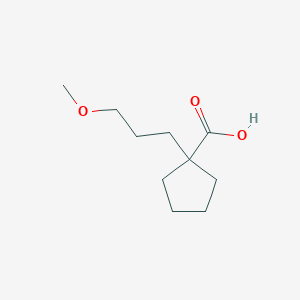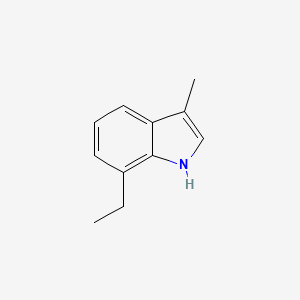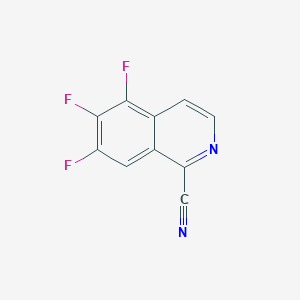
5,6,7-Trifluoroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C10H3F3N2 and a molecular weight of 208.14 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the isoquinoline ring, along with a cyano group at position 1. It is primarily used in research and development, particularly in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoroisoquinoline-1-carbonitrile typically involves the fluorination of isoquinoline derivatives. One common method includes the use of selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7-Trifluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 5,6,7-Trifluoroisoquinoline-1-carbonitrile is primarily related to its ability to interact with biological targets through its fluorinated isoquinoline core. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes, receptors, or other molecular targets. The cyano group at position 1 can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
5,6,7-Trifluoroisoquinoline: Lacks the cyano group at position 1.
5,6,7-Trifluoroquinoline: Similar structure but with a quinoline core instead of isoquinoline.
5,6-Difluoroisoquinoline-1-carbonitrile: Contains only two fluorine atoms at positions 5 and 6.
Uniqueness: 5,6,7-Trifluoroisoquinoline-1-carbonitrile is unique due to the combination of three fluorine atoms and a cyano group on the isoquinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H3F3N2 |
|---|---|
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
5,6,7-trifluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H3F3N2/c11-7-3-6-5(9(12)10(7)13)1-2-15-8(6)4-14/h1-3H |
InChI-Schlüssel |
CWISZAKHXMHZCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
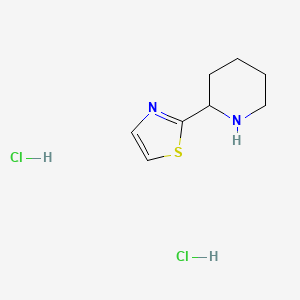

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
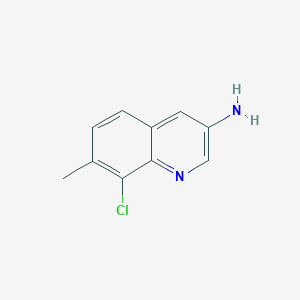
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
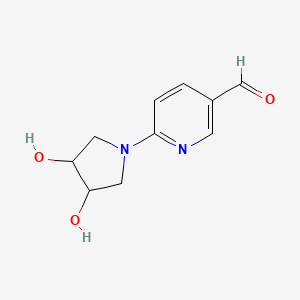
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
